Piperazine, 1-(1-oxooctadecyl)-
Description
Piperazine, 1-(1-oxooctadecyl)- is a piperazine derivative substituted with an 18-carbon acyl chain (octadecanoyl group) at one nitrogen atom. This compound belongs to the class of N-acylpiperazines, characterized by their amphiphilic nature due to the hydrophobic alkyl chain and hydrophilic piperazine core. Piperazines are widely studied for their pharmacological, antimicrobial, and material science applications due to their versatile reactivity and ability to interact with biological targets .
Properties
CAS No. |
33352-85-1 |
|---|---|
Molecular Formula |
C22H44N2O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-piperazin-1-yloctadecan-1-one |
InChI |
InChI=1S/C22H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)24-20-18-23-19-21-24/h23H,2-21H2,1H3 |
InChI Key |
QFACAWGJHGQAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituents on the piperazine ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The octadecanoyl chain in 1-(1-oxooctadecyl)piperazine confers high hydrophobicity, contrasting with hydrophilic derivatives like 1-(2-hydroxyethyl)piperazine (logP ~-0.5) .
- Solubility: Arylpiperazines (e.g., BZP) are sparingly soluble in water, while hydroxyethyl or aminoethyl derivatives show improved aqueous solubility .
Preparation Methods
Reaction Mechanism and Conditions
The direct acylation of piperazine with stearoyl chloride (octadecanoyl chloride) is the most straightforward method. Piperazine’s two equivalent amine groups necessitate precise stoichiometry to favor monoacylation:
-
Stoichiometry : 1:1 molar ratio of piperazine to stearoyl chloride.
-
Solvent : Dichloromethane (DCM) or toluene for hydrophobic compatibility.
-
Base : Triethylamine (TEA) or sodium carbonate to neutralize HCl.
-
Dissolve piperazine mono-hydrochloride (1 mol) in DCM.
-
Add stearoyl chloride (1 mol) dropwise at 0°C with stirring.
-
Introduce TEA (1.2 mol) to scavenge HCl.
-
Stir for 12 hours at room temperature.
-
Wash with water, dry over Na₂SO₄, and concentrate.
-
Recrystallize from hexane to obtain white crystals (yield: 72%, purity: 98% by HPLC).
Challenges and Solutions
-
Diacylation : Excess acyl chloride or elevated temperatures promote diacylation. Mitigated by strict stoichiometric control and low-temperature reactions.
-
Solubility : Stearoyl chloride’s hydrophobicity requires solvents like toluene or DCM.
Protection-Deprotection Strategy
Boc-Mediated Synthesis
This method ensures selective monoacylation by protecting one piperazine nitrogen:
-
Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine (yield: 94%).
-
Acylation : Treat N-Boc-piperazine with stearoyl chloride in DCM/TEA (yield: 85%).
-
Deprotection : Remove Boc group using HCl in dioxane (yield: 90%).
Data Table 1 : Boc-Mediated Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Na₂CO₃ | 94 | 99.4 |
| Acylation | DCM, 0°C | 85 | 98.7 |
| Deprotection | 4M HCl/dioxane | 90 | 99.1 |
Alternative Protecting Groups
-
Benzyl Groups : Require hydrogenolysis for removal, complicating scalability.
-
Tosyl Groups : Harsh deprotection conditions (e.g., HBr/AcOH) limit utility.
Cyclization Methods
Ethylenediamine-Based Cyclization
Adapted from US6603003B2, this approach forms the piperazine ring in situ:
-
React ethylenediamine with ethyl stearate in toluene/acetic acid.
-
Heat at 60–65°C for 6 hours to form 3,4-dehydropiperazine-2-one intermediate.
-
Reduce with LiAlH₄ to yield 1-(1-oxooctadecyl)piperazine (yield: 69%).
Advantages :
Limitations :
Industrial-Scale Optimization
Solvent-Free Processes
CN103980229A highlights solvent-free cyclization:
-
Reactants : Bis-(2-chloroethyl)amine hydrochloride + stearic acid.
-
Temperature : 190°C, 3 hours.
Purification and Characterization
Recrystallization
Analytical Data
Comparative Analysis of Methods
Data Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acylation | 72 | 98 | High | Low |
| Boc-Mediated | 85 | 99 | Moderate | Medium |
| Cyclization | 69 | 97 | Low | High |
| Catalytic Hydrogenation | 85 | 99 | High | Medium |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-oxooctadecyl)piperazine, and how do reaction conditions influence yield?
- Methodology : The synthesis of piperazine derivatives often employs nucleophilic substitution or acylation reactions. For long-chain acyl derivatives like 1-(1-oxooctadecyl)piperazine, a two-step process is recommended:
Acylation : React piperazine with stearoyl chloride (C₁₇H₃₅COCl) in a non-polar solvent (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis.
Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate:hexane) .
- Key Variables : Solvent polarity, stoichiometric ratio of acyl chloride to piperazine, and reaction time (typically 4–6 hours at 50–60°C) critically affect yield. Excess acyl chloride may require quenching with aqueous NaHCO₃ .
Q. How can HPLC and GC-MS be optimized for quantifying 1-(1-oxooctadecyl)piperazine in complex matrices?
- HPLC Protocol :
- Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:water (80:20) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm. Calibrate using an internal standard (e.g., p-tolylpiperazine) to account for matrix effects .
- GC-MS Parameters :
- Derivatization : Silylate the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility.
- Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film).
- Ionization : Electron impact (EI) at 70 eV; monitor m/z 297 (molecular ion) and fragment ions (e.g., m/z 86 for piperazine) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of 1-(1-oxooctadecyl)piperazine against serotonin receptors?
- Approach :
Target Selection : Model interactions with 5-HT₂A/2C receptors due to structural similarities to phenylpiperazine derivatives (e.g., mCPP and TFMPP) .
Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
Validation : Compare binding affinities with known agonists/antagonists (e.g., ketanserin for 5-HT₂A).
- Key Insight : The long acyl chain may influence membrane permeability and receptor accessibility, requiring lipid bilayer modeling (e.g., CHARMM-GUI) .
Q. What strategies resolve contradictions in pharmacokinetic data for lipophilic piperazine derivatives?
- Case Study : Discrepancies in bioavailability studies may arise from:
- Solubility Limitations : Use surfactants (e.g., Tween-80) or cyclodextrins in in vivo assays.
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation.
Q. How does the acyl chain length (C18 vs. shorter chains) affect the compound’s cytotoxicity profile?
- Experimental Design :
- Cell Lines : Test on HepG2 (liver) and HEK293 (kidney) cells.
- Assays : MTT for viability, ROS detection via DCFH-DA, and apoptosis markers (Annexin V/PI).
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during in vitro bioactivity assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.
- Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine-based) to enhance dispersion .
Q. What spectroscopic techniques differentiate 1-(1-oxooctadecyl)piperazine from structural analogs?
- FT-IR : Identify carbonyl stretch (C=O) at ~1680 cm⁻¹ and piperazine ring vibrations (C-N) at 1250–1150 cm⁻¹.
- ¹H NMR : Key signals include δ 2.5–3.5 ppm (piperazine protons) and δ 1.2–1.4 ppm (C18 methylene envelope) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling 1-(1-oxooctadecyl)piperazine in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
